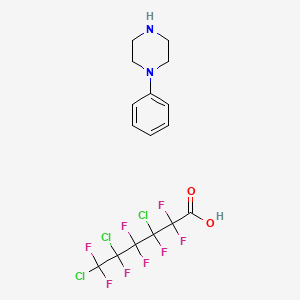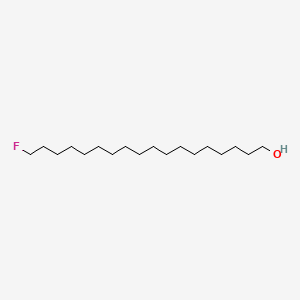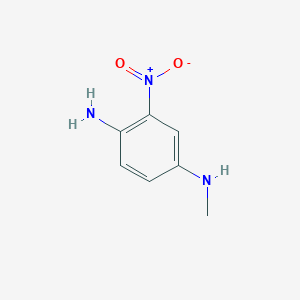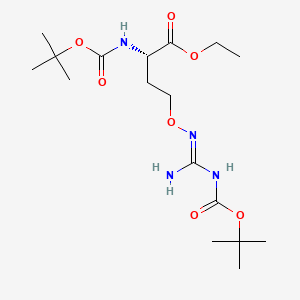![molecular formula C22H15Cl B14747401 9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene CAS No. 2234-33-5](/img/structure/B14747401.png)
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene is an organic compound characterized by the presence of a fluorene core substituted with a 4-chlorophenyl group via a prop-2-enylidene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene typically involves the reaction of fluorene with 4-chlorocinnamaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product through the elimination of water. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the chlorine atom or the prop-2-enylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its structural rigidity and electronic properties.
Mécanisme D'action
The mechanism of action of 9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-[(E)-3-(2-chlorophenyl)prop-2-enylidene]fluorene
- 3-(4-Chlorophenyl)propionic acid
- p-Chlorohydrocinnamic acid
Uniqueness
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. Its fluorene core and the presence of a 4-chlorophenyl group contribute to its unique characteristics, making it a valuable compound for various scientific research endeavors.
Propriétés
Numéro CAS |
2234-33-5 |
|---|---|
Formule moléculaire |
C22H15Cl |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene |
InChI |
InChI=1S/C22H15Cl/c23-17-14-12-16(13-15-17)6-5-11-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-15H/b6-5+ |
Clé InChI |
WTOKRLONXNCPAB-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C/C=C/C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC=CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(e)-Bis[3-(trifluoromethyl)phenyl]diazene](/img/structure/B14747325.png)
![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)





![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)

![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)

![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
